molecular formula C22H25BrN4O4S B11192304 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B11192304
M. Wt: 521.4 g/mol
InChI Key: KRRQOYCRUUYQSH-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a sulfonyl group, and a piperazinone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multiple steps, including the formation of the piperazinone core and the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes may involve:

    Formation of Piperazinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bromophenyl Group: This can be achieved through bromination reactions using reagents like N-bromosuccinimide (NBS).

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may facilitate binding to enzymes or receptors, modulating their activity. The piperazinone core can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonyl]aniline
  • 4-[(4-Bromophenyl)sulfonyl]morpholine

Uniqueness

Compared to similar compounds, 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazinone core, in particular, enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H25BrN4O4S

Molecular Weight

521.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

InChI

InChI=1S/C22H25BrN4O4S/c23-17-6-8-19(9-7-17)32(30,31)27-11-10-24-22(29)20(27)16-21(28)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,29)

InChI Key

KRRQOYCRUUYQSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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